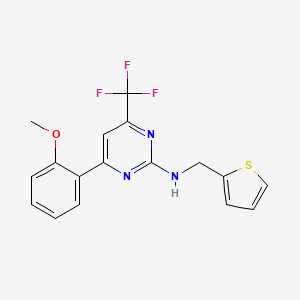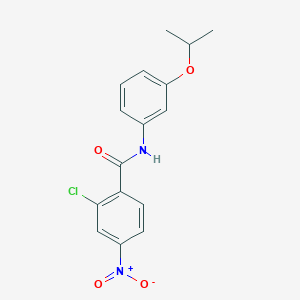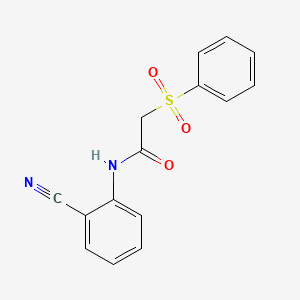![molecular formula C21H25Cl2N5O3 B4238407 7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4238407.png)
7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
Purine derivatives have been extensively studied for their biological activities, including cardiovascular and anxiolytic effects. The synthesis of these compounds often involves the introduction of various substituents into the purine core to modulate their pharmacological profiles. "7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" represents a compound with potential biological activity due to its structural features that are common among biologically active purine derivatives.
Synthesis Analysis
The synthesis of purine derivatives typically involves multi-step chemical reactions that introduce specific functional groups into the purine scaffold. These processes can include alkylation, amidation, and chlorination, aiming to incorporate the desired substituents at particular positions on the purine ring. For example, Chłoń-Rzepa et al. (2014) detailed the synthesis and crystal structure of purine-2,6-dione derivatives, highlighting the importance of structural modifications for biological activity (Chłoń-Rzepa et al., 2014).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their interaction with biological targets. X-ray diffraction methods are commonly used to elucidate the crystal structures of these compounds, revealing the conformation and orientation of functional groups that are crucial for biological activity. The study by Karczmarzyk et al. (1997) on a related compound demonstrates the typical geometry of purine derivatives and the significance of substituents' positions (Karczmarzyk et al., 1997).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that can modify their chemical and physical properties, affecting their biological activity and pharmacokinetics. For instance, nucleophilic substitution reactions allow for the introduction of different alkyl or aryl groups, significantly altering the compound's affinity for biological receptors. The study on the synthesis of new derivatives by Karimian et al. (2017) provides insights into the chemical reactions utilized in the modification of purine structures (Karimian et al., 2017).
Propiedades
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-12-8-27(9-13(2)31-12)11-17-24-19-18(20(29)26(4)21(30)25(19)3)28(17)10-14-5-6-15(22)16(23)7-14/h5-7,12-13H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKKLBRIFVZQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4238333.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B4238348.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4238350.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4238363.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)
![9-[4-(cyclopentyloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4238374.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B4238378.png)
![3-[(4-chlorophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238382.png)
![5-methyl-3-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4238397.png)
